Ataluren
Overview
Description
Ataluren, sold under the brand name Translarna, is a medication designed for the treatment of Duchenne muscular dystrophy caused by nonsense mutations . It was developed by PTC Therapeutics and is notable for its ability to promote the readthrough of premature stop codons during mRNA translation, allowing for the production of functional proteins .
Scientific Research Applications
Ataluren has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the readthrough of premature stop codons.
Mechanism of Action
Target of Action
Ataluren is a novel, orally administered drug that primarily targets nonsense mutations . More specifically, it is used in patients whose disease is caused by a specific genetic defect known as a ‘nonsense mutation’ in the dystrophin gene . This gene is crucial in the context of Duchenne Muscular Dystrophy .
Mode of Action
This compound enables ribosomal readthrough of mRNA containing premature stop codons . Normally, these premature stop codons would result in premature termination of protein chains . This compound allows cellular machinery to bypass these nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length, functional protein .
Biochemical Pathways
This compound acts by inhibiting the release factor complex (RFC) termination activity, while not affecting the productive binding of the near-cognate ternary complex (TC, aa-tRNA.eEF1A.GTP) . It has been found to bind to multiple sites within rRNA, proximal to the decoding center (DC) and the peptidyl transfer center (PTC) of the ribosome . These sites are directly responsible for this compound’s inhibition of termination activity .
Result of Action
The primary result of this compound’s action is the restoration of full-length, functional protein production . This is achieved by enabling ribosomal readthrough of mRNA containing premature stop codons . In the context of Duchenne Muscular Dystrophy, studies have demonstrated that this compound treatment increases the expression of full-length dystrophin protein .
Action Environment
The action environment of this compound is primarily within the cellular machinery involved in protein synthesis It is not clear from the search results how environmental factors influence this compound’s action, efficacy, and stability
Safety and Hazards
Ataluren has a favorable safety profile; most treatment-emergent adverse events were mild or moderate and unrelated to this compound . More than 10% of people taking this compound in clinical trials experienced vomiting; more than 5% experienced diarrhea, nausea, headache, upper abdominal pain, and flatulence .
Future Directions
Ataluren is now approved by the European Medicine Agency (EMA) for the treatment of male patients older than 2 years of age with DMD caused by a premature stop codon . It is also recommended by NICE for treating Duchenne muscular dystrophy resulting from a 'nonsense mutation’ in the dystrophin gene in people two years and over who can walk . The landscape for families dealing with DMD looks set to change radically in the next ten years with new treatments being developed .
Biochemical Analysis
Biochemical Properties
Ataluren plays a crucial role in biochemical reactions by promoting the readthrough of mRNA containing premature stop codons. This process allows the cellular machinery to bypass these mutations and continue the translation process, thereby restoring the production of functional proteins . This compound interacts with ribosomal RNA and the release factor complex, inhibiting the termination activity of the release factor complex and facilitating the recruitment of near-cognate tRNAs . This interaction is essential for its function in promoting the synthesis of full-length proteins.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It increases the expression of full-length dystrophin protein in human and mouse primary muscle cells containing premature stop codon mutations . This restoration of dystrophin production helps rescue striated muscle function, which is crucial for patients with Duchenne muscular dystrophy. Additionally, this compound influences cell signaling pathways and gene expression by enabling the readthrough of nonsense mutations, thereby allowing the production of functional proteins that are otherwise truncated .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to enable ribosomal readthrough of mRNA containing premature stop codons . This compound interacts with the ribosome and facilitates the recruitment of near-cognate tRNAs, which suppresses the nonsense mutation and allows for the synthesis of full-length proteins . This process does not affect downstream transcription, mRNA processing, or the stability of the mRNA or resultant protein . This compound’s binding interactions with ribosomal RNA and the release factor complex are critical for its function in promoting readthrough .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is well-tolerated and its safety profile is consistent with previous clinical trials . The stability and degradation of this compound have been studied, and it has been found to produce marked improvements in functional tests over time . Long-term effects on cellular function have also been observed, with this compound treatment resulting in sustained improvements in muscle function in patients with Duchenne muscular dystrophy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound treatment increases the expression of full-length dystrophin protein in human and mouse primary muscle cells containing premature stop codon mutations . In zebrafish models, this compound has been shown to reduce retinal cell death and improve visual function when used in combination with other drugs . High doses of this compound have been associated with reproductive toxicity in animal studies .
Metabolic Pathways
This compound is metabolized primarily through glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) enzymes, predominantly UGT1A9 in the liver and intestine . Phase I metabolism of this compound is negligible, and the pathway largely involves glucuronidation . The major metabolic pathway for this compound is via direct glucuronidation, and no other circulatory conjugation metabolite has been detected across investigated species .
Transport and Distribution
This compound is 99.6% bound to human plasma proteins, and this binding is independent of plasma concentration . It does not distribute into red blood cells . The transport and distribution of this compound within cells and tissues involve its binding to plasma proteins, which facilitates its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound involves its interaction with ribosomal RNA and the release factor complex within the ribosome . This compound acts as a competitive inhibitor of productive release factor complex binding to the pre-termination complex, acting exclusively at or before the hydrolysis step . This localization is essential for its function in promoting the readthrough of premature stop codons and the synthesis of full-length proteins.
Preparation Methods
The synthesis of ataluren involves several steps. One of the primary synthetic routes starts with 3-cyanobenzoic acid methyl ester, which is reacted with hydroxylamine to form an oxime compound. This intermediate is then cyclized to produce the oxadiazole ring, followed by further reactions to introduce the fluorophenyl group and complete the synthesis of this compound . Industrial production methods often involve optimizing these steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ataluren undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although this is not a primary reaction pathway.
Reduction: Reduction reactions are less common for this compound due to its stable aromatic structure.
Substitution: this compound can undergo substitution reactions, particularly involving the fluorophenyl group.
Comparison with Similar Compounds
Ataluren is unique in its ability to target nonsense mutations and promote readthrough. Similar compounds include:
Gentamicin: An aminoglycoside antibiotic that also promotes readthrough of stop codons but has significant toxicity issues.
Amlexanox: An anti-inflammatory drug that has shown potential in promoting readthrough of nonsense mutations.
G418: Another aminoglycoside with readthrough activity but limited clinical use due to toxicity
This compound stands out due to its oral availability and relatively low toxicity compared to these compounds .
Properties
IUPAC Name |
3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-12-7-2-1-6-11(12)14-17-13(18-21-14)9-4-3-5-10(8-9)15(19)20/h1-8H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUGLTULBSNHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046776 | |
Record name | Ataluren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ataluren enables ribosomal readthrough of mRNA containing premature stop codons that otherwise would result in premature termination of protein chains. Use of ataluren allows cellular machinery to bypass nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length, functional protein. The research on the effects of Ataluren on the translation and stability of nonsense-containing mRNA in vitor show that Ataluren promoted readthrough at each of the nonsense codons, showing maximal activity with UGA, while having no effect on mRNA levels. Unlike the stable cell line assays, Ataluren did not discriminate significantly between the UAG and UAA mRNAs. Ataluren was a more potent nonsense-suppressing agent than gentamicin, and exhibited 4- to 15-fold stimulation of in vitro readthrough relative to the controls at levels similar to those in the stable cell reporter assays. These results indicate that Ataluren modulates termination efficiency at premature nonsense codons. | |
Record name | Ataluren | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05016 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
775304-57-9 | |
Record name | Ataluren | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=775304-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ataluren [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0775304579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ataluren | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05016 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ataluren | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-IL)BENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATALUREN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K16AME9I3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.